Product packaging for 5-Fluoro-2-nitropyridine(Cat. No.:CAS No. 779345-37-8)

5-Fluoro-2-nitropyridine

Cat. No.: B1317553
CAS No.: 779345-37-8
M. Wt: 142.09 g/mol
InChI Key: CGFYNRVHPARGFY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine derivatives are ubiquitous in both natural products and synthetic compounds, a testament to their profound impact on chemical and life sciences. researchgate.net The pyridine ring is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov Its presence can significantly influence a molecule's biological activity, solubility, and metabolic stability. jchemrev.com In medicinal chemistry, pyridine-containing drugs are used to treat a wide array of conditions, including infections, cancer, and neurological disorders. mdpi.comresearchgate.net The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a favored scaffold in the quest for new and improved therapeutic agents. enpress-publisher.com Beyond medicine, pyridine derivatives are integral to the development of dyes, catalysts, and ligands for organometallic chemistry. nih.govmdpi.com

Importance of Nitropyridines as Key Precursors and Bioactive Scaffolds in Advanced Organic Chemistry

Among the vast family of pyridine derivatives, nitropyridines stand out for their synthetic utility and inherent biological potential. mdpi.com The strong electron-withdrawing nature of the nitro group significantly alters the electron density of the pyridine ring, facilitating a range of chemical transformations. uvic.ca This electronic perturbation makes nitropyridines valuable precursors for the synthesis of a diverse array of more complex heterocyclic systems. mdpi.comnih.gov The nitro group itself can be readily transformed into other functional groups, such as amines, providing a gateway to a host of substituted pyridines. nbinno.com Furthermore, nitropyridines themselves have demonstrated a spectrum of biological activities, including anticancer and antifungal properties. mdpi.com Their role as versatile intermediates and bioactive scaffolds underscores their importance in the strategic design of new molecules in advanced organic synthesis. mdpi.comcncb.ac.cn

Overview of Fluorinated Pyridines in Strategic Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com This "fluorine effect" is a powerful tool in modern drug design and materials science. acs.org Fluorinated pyridines, in particular, have garnered significant attention due to the unique combination of the pyridine core's attributes with the specific effects of fluorine substitution. acs.org The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the basicity of the pyridine nitrogen. acs.orgchemeurope.com These modifications can lead to compounds with enhanced therapeutic efficacy and improved pharmacokinetic profiles. uni-muenster.de The strategic incorporation of fluorine into pyridine rings is a key strategy for fine-tuning molecular properties and developing next-generation pharmaceuticals and advanced materials. mdpi.commdpi.com

Current Research Trajectories and Academic Focus on 5-Fluoro-2-nitropyridine

Within the specialized class of fluorinated nitropyridines, this compound has emerged as a compound of significant academic and industrial interest. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the pyridine ring, creates a highly reactive and versatile building block for organic synthesis. ontosight.aicdnsciencepub.com Current research is actively exploring the synthetic potential of this compound, leveraging its reactivity to construct complex molecular architectures. ontosight.ai The compound serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com Academic investigations are focused on understanding its reaction mechanisms and expanding its applications in areas such as medicinal chemistry and materials science. The specific arrangement of the fluoro and nitro substituents makes it a valuable tool for creating compounds with potential biological activities, including anticancer and antibacterial properties. ontosight.aichemimpex.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 779345-37-8
Molecular Formula C5H3FN2O2
Molecular Weight 142.09 g/mol
Physical Form Solid
Boiling Point 245.05 °C at 760 mmHg
Density 1.439 g/cm³
Refractive Index 1.538

Note: The data in this table is compiled from various chemical suppliers and databases. synquestlabs.comsigmaaldrich.comupfluorochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FN2O2 B1317553 5-Fluoro-2-nitropyridine CAS No. 779345-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFYNRVHPARGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587792
Record name 5-Fluoro-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779345-37-8
Record name 5-Fluoro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-nitropyridine
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Synthetic Methodologies and Strategies for 5 Fluoro 2 Nitropyridine

Established Synthetic Pathways

The primary and most direct route for the synthesis of 5-Fluoro-2-nitropyridine involves the nitration of a fluorinated pyridine (B92270) precursor. An alternative, though less direct, approach involves the introduction of the fluorine atom onto a pre-existing nitropyridine structure via diazotization-fluorination reactions.

Nitration of 5-Fluoro-2-aminopyridine

A key method for synthesizing this compound is through the direct nitration of 5-Fluoro-2-aminopyridine. This process transforms the amino group into a nitro group while the fluorine atom remains on the pyridine ring. The reaction is typically carried out in a strong acidic medium at controlled temperatures. chemicalbook.com

The successful synthesis of this compound via nitration hinges on carefully controlled reaction conditions. A common procedure involves using a mixture of concentrated sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂). chemicalbook.com The reaction is initiated at a low temperature, typically 0°C, to manage the exothermic nature of the nitration process.

A representative experimental setup involves the slow addition of 5-Fluoro-2-aminopyridine to a pre-cooled solution of concentrated sulfuric acid and hydrogen peroxide. chemicalbook.com After the initial addition, the reaction mixture is allowed to warm to room temperature and stirred for an extended period, often around 20 hours, to ensure the reaction proceeds to completion. chemicalbook.com The stoichiometry involves using the aminopyridine as the limiting reagent, with an excess of the nitrating mixture.

Table 1: Optimized Reaction Conditions for Nitration of 5-Fluoro-2-aminopyridine

Parameter Value/Condition
Starting Material 5-Fluoro-2-aminopyridine
Reagents Concentrated H₂SO₄, 3% H₂O₂
Initial Temperature 0°C
Reaction Temperature Warmed to Room Temperature
Reaction Time 20 hours

This data is based on a specific laboratory procedure and may be subject to variation. chemicalbook.com

This nitration method has been shown to produce this compound in good yields. Following the 20-hour reaction period and subsequent work-up involving extraction with ethyl acetate, a yield of 77% has been reported. chemicalbook.com The resulting product is typically a light brown oil. chemicalbook.com For many subsequent applications, this level of purity is sufficient, and the product can be used without further purification steps. chemicalbook.com The purity of related compounds, such as 2-amino-5-nitropyridine (B18323) prepared through similar nitration and rearrangement processes, has been reported to be as high as 99.4%. dissertationtopic.net

Diazotization-Fluorination Techniques (e.g., Schiemann Reaction)

The introduction of a fluorine atom onto an aromatic ring can also be achieved via diazotization of an amino group, followed by fluorination, a process famously realized in the Balz-Schiemann reaction. wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org

While not the primary route to this compound, the Schiemann reaction is highly relevant to pyridine architectures. For instance, a multi-step synthesis of 2-amino-5-fluoropyridine (B1271945) utilizes a diazotization-Schiemann reaction on a 2-acetamido-5-aminopyridine precursor. dissertationtopic.netresearchgate.net This demonstrates the feasibility of forming a C-F bond on the pyridine ring using this method. Theoretically, one could synthesize this compound by applying the Schiemann reaction to a 2-amino-5-nitropyridine precursor. The process would involve converting the amino group of 2-amino-5-nitropyridine into a diazonium salt, which is then thermally decomposed to yield the final fluorinated product. wikipedia.org The reaction has been shown to be applicable to heteroaromatic systems, further supporting its potential use in this context. nih.govacs.org

Despite its utility, the traditional Balz-Schiemann reaction presents several challenges. A significant limitation is the need for high temperatures for the thermal decomposition of the isolated diazonium tetrafluoroborate salt, which can lead to the thermal destruction of sensitive starting materials or products. nih.govacs.org The reaction's yields can be inconsistent and highly dependent on the structure of the substrate. nih.govacs.org

Another major challenge is the handling of aryldiazonium salts, which can be thermally unstable and potentially explosive, posing a safety risk, especially on a larger scale. researchgate.netjove.com The reaction can also suffer from the formation of side products. jove.com To address these issues, various modifications have been developed, including the use of different counterions like hexafluorophosphates (PF₆⁻), conducting the reaction in ionic liquids, or employing continuous flow reactors to avoid the isolation of the hazardous diazonium intermediate. wikipedia.orgresearchgate.netjove.comresearchgate.net Alternative one-pot methods using reagents like hydrogen fluoride-pyridine or effecting diazotization with nitrosonium salts have also been explored to improve safety and efficiency. wikipedia.orgresearchgate.net

Advanced and Emerging Synthetic Routes

The synthesis of this compound has evolved beyond traditional methods, with modern research focusing on advanced strategies that offer improved efficiency, safety, and sustainability. These emerging routes leverage technologies like continuous-flow processing, microwave-assisted reactions, and biocatalysis to overcome the limitations of conventional batch synthesis.

Continuous-Flow Synthesis Processes

Continuous-flow synthesis is emerging as a superior alternative to traditional batch processing for nitration reactions, which are often dangerously exothermic and involve unstable intermediates. nih.govchemistryviews.org This technology offers significant improvements in heat and mass transfer, allowing for precise control over reaction conditions. nih.govuc.pt By minimizing the reaction volume at any given time, continuous-flow systems inherently enhance safety, a critical consideration when handling potent nitrating agents like nitric acid. nih.gov

The automated and contained nature of flow platforms reduces the risks associated with handling explosive or toxic reagents. chemistryviews.org This methodology has been successfully applied to the synthesis of various nitroaromatic compounds, demonstrating benefits such as improved reproducibility, higher yields, and reduced waste generation. chemistryviews.org For the synthesis of nitropyridine derivatives, a flow-based approach can enable a safer, more efficient, and highly automated production process. chemistryviews.org

Key Advantages of Continuous-Flow Nitration:

FeatureBenefitSource
Enhanced Heat & Mass Transfer Precise temperature control, preventing runaway reactions. nih.govuc.pt
Small Reaction Volumes Significantly improves safety by minimizing the amount of hazardous material present. nih.gov
Automation & Containment Reduces operator exposure and ensures high reproducibility. chemistryviews.org
Process Intensification Can lead to higher throughput and more efficient production in a smaller footprint. uc.pt

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, offering distinct advantages over conventional heating methods. semanticscholar.orgmdpi.com For the synthesis of nitropyridine derivatives, microwave irradiation can significantly shorten reaction times, often from hours to minutes, while simultaneously improving product yields. mdpi.comepa.gov This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. semanticscholar.org

The application of microwave technology has been shown to be effective in various reactions for synthesizing pyridine scaffolds, including cyclocondensations and multicomponent reactions. mdpi.com In many cases, these protocols lead to higher yields and cleaner reaction profiles with fewer side-products compared to traditional methods. mdpi.com Solvent-free microwave-assisted synthesis further enhances the green credentials of this technique by eliminating the need for potentially harmful solvents. mdpi.com

Biocatalytic and Enzymatic Approaches to Nitration

Biocatalysis presents a green and highly selective alternative to traditional chemical nitration, which often suffers from harsh conditions, poor selectivity, and significant environmental impact. nih.govresearchgate.net Enzymes, such as cytochrome P450s and peroxidases, have demonstrated the ability to perform direct aromatic nitration under mild, aqueous conditions. nih.govresearchgate.net

Nature has evolved several biological strategies for producing nitrated compounds, and harnessing these enzymatic pathways offers unique advantages. nih.gov Key benefits include:

High Regioselectivity: Enzymes can install nitro groups at specific positions on an aromatic ring, avoiding the formation of unwanted isomers and simplifying purification processes. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at ambient temperature and pressure, reducing energy consumption and avoiding the use of corrosive acids.

Improved Safety and Sustainability: This approach eliminates the need for hazardous reagents and minimizes the generation of toxic waste. nih.govresearchgate.net

Research has focused on engineering enzymes like the P450 TxtE to act as efficient nitration biocatalysts for a broad range of substrates. nih.gov While still an emerging field, these enzymatic methods hold the potential to revolutionize the synthesis of nitroaromatic compounds, including this compound, by offering a more sustainable and selective manufacturing route. researchgate.net

Fluorodenitration via 2-Pyridyltrialkylammonium Salts

A modern and facile route to 2-fluoropyridines involves the use of 2-pyridyltrialkylammonium salts as versatile intermediates. acs.orgnih.gov This method begins with readily available pyridine N-oxides, which are converted into stable and isolable 2-pyridyltrialkylammonium salts under mild, metal-free conditions. nih.gov

These ammonium (B1175870) salts serve as excellent precursors for nucleophilic fluorination. nih.gov The subsequent fluorodenitration step, often mediated by a fluoride source like tetrabutylammonium fluoride (TBAF), proceeds efficiently under mild conditions to yield the desired 2-fluoropyridine derivative. acs.orgsemanticscholar.orgnih.gov This strategy is particularly effective for pyridines with nitro groups at the 2- or 4-position. acs.orgsemanticscholar.org The broad functional group compatibility and the use of accessible starting materials make this a highly attractive and broadly applicable method for synthesizing complex fluoropyridines. acs.orgnih.gov

Reaction Pathway Overview:

StepDescriptionKey FeaturesSource
1. Activation Pyridine N-oxide is reacted to form a 2-pyridyltrialkylammonium salt.Mild, metal-free conditions; forms a stable, isolable intermediate. nih.gov
2. Fluorination The ammonium salt undergoes nucleophilic substitution with a fluoride source.Efficient displacement of the nitro group; compatible with various functional groups. acs.orgsemanticscholar.org

Green Chemistry Principles Applied to this compound Synthesis

Key green chemistry strategies applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal by-products. instituteofsustainabilitystudies.comyoutube.com

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. instituteofsustainabilitystudies.comnih.gov

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. nih.gov

Environmentally Benign Solvent Systems

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of mass in a reaction and contributing significantly to waste. skpharmteco.comgreenchemistry-toolkit.org A core tenet of green chemistry is to reduce or replace the use of hazardous auxiliary substances like solvents. nih.govskpharmteco.com

In the context of nitropyridine synthesis, traditional solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and various chlorinated solvents are coming under increased scrutiny due to their toxicity and environmental persistence. The focus has shifted towards identifying and implementing safer, more environmentally benign alternatives. skpharmteco.com

Examples of Greener Solvent Approaches:

ApproachDescriptionPotential ApplicationSource
Solvent Replacement Swapping hazardous solvents for greener alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methylTHF).Using a less toxic solvent for nitration or fluorination steps. nih.govacs.org
Solvent Reduction Designing processes that use higher concentrations of reactants to minimize the total volume of solvent required.Optimizing reaction conditions to reduce the solvent-to-product ratio. acs.org
Solvent-Free Reactions Conducting reactions in the absence of any solvent, often with the aid of microwave irradiation or ball-milling techniques.Performing a solid-state reaction to avoid solvent use entirely. nih.gov

By carefully selecting solvents that have reduced toxicity, are biodegradable, and have a lower life-cycle environmental impact, the synthesis of this compound can be made significantly more sustainable. skpharmteco.com

By-product Formation and Sustainable Management Strategies

The synthesis of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries, is often accompanied by the formation of various by-products. The effective management of these by-products is paramount for ensuring the economic viability, safety, and environmental sustainability of the manufacturing process. This section delves into the common by-products generated during the synthesis of this compound and explores sustainable strategies for their management.

The primary route to this compound typically involves the nitration of 2-Amino-5-fluoropyridine. This electrophilic substitution reaction, while targeting the position ortho to the fluorine atom and para to the amino group, is not perfectly selective. Consequently, a notable by-product is the isomeric 5-fluoro-3-nitropyridine. The regioselectivity of the nitration of 2-aminopyridine (B139424) derivatives is influenced by a variety of factors, including the nature of the nitrating agent, the reaction temperature, and the solvent system employed. Research on the nitration of 2-aminopyridine indicates that while the 5-nitro isomer is the major product, the 3-nitro isomer is a consistent by-product.

Beyond the isomeric by-product, other impurities can arise from incomplete reactions or side reactions. These may include unreacted 2-Amino-5-fluoropyridine and potential degradation products. The harsh acidic conditions and strong oxidizing agents used in nitration can sometimes lead to the formation of hydroxylated species or other oxidized impurities, although specific research on these for this compound synthesis is limited.

Sustainable management of these by-products is a critical aspect of green chemistry and responsible manufacturing. The strategies can be broadly categorized into waste minimization at the source, separation and purification, and waste treatment.

Waste Minimization:

Optimizing reaction conditions is the most effective way to minimize by-product formation. This includes fine-tuning the temperature, reaction time, and the ratio of reactants and reagents. The use of more selective nitrating agents can also significantly improve the yield of the desired product and reduce the generation of isomeric impurities. Process intensification, such as the use of microreactors, can offer better control over reaction parameters, leading to higher selectivity and reduced waste.

Separation and Purification:

The separation of the desired this compound from its isomers and other impurities is a key challenge. Techniques such as fractional distillation, crystallization, and chromatography are commonly employed. The choice of method depends on the physical and chemical properties of the compounds in the mixture. Developing efficient separation processes is crucial not only for obtaining a high-purity final product but also for potentially recovering and repurposing the by-products.

Sustainable Waste Management Strategies:

For the unavoidable waste streams, sustainable management practices are essential. These include:

Solvent Recycling: The solvents used in the reaction and purification steps should be recovered and recycled to the greatest extent possible.

Waste Stream Treatment: Aqueous waste streams, often acidic and containing residual nitrates and organic compounds, require neutralization and treatment before discharge. Biological treatment methods or advanced oxidation processes can be employed to reduce the chemical oxygen demand (COD) and toxicity of the wastewater.

By-product Valorization: Ideally, by-products should be considered as potential resources. For example, there may be applications for 5-fluoro-3-nitropyridine in other areas of chemical synthesis. Research into the potential uses of such isomers can turn a waste product into a valuable co-product.

Thermal Destruction: For waste that cannot be recycled or treated through other means, incineration under controlled conditions to recover energy can be a final option.

Table of Potential By-products in the Synthesis of this compound

By-product NameChemical FormulaFormation Pathway
5-Fluoro-3-nitropyridineC₅H₃FN₂O₂Isomeric by-product from the nitration of 2-Amino-5-fluoropyridine.
2-Amino-5-fluoropyridineC₅H₅FN₂Unreacted starting material.
Hydroxylated PyridinesVariesPotential side reaction under harsh nitrating conditions.

Table of Sustainable Management Strategies

StrategyDescriptionApplicability
Process OptimizationFine-tuning reaction parameters (temperature, stoichiometry) to maximize selectivity.Applicable to all synthesis routes to minimize by-product formation at the source.
Advanced Separation TechniquesEmploying methods like preparative chromatography to efficiently separate isomers.Crucial for obtaining high-purity product and potentially recovering by-products.
Solvent Recovery and RecyclingDistillation and other techniques to purify and reuse solvents from the process.Reduces solvent consumption and waste generation.
Aqueous Waste TreatmentNeutralization followed by biological or chemical treatment of wastewater.Essential for environmental compliance and protection of aquatic ecosystems.
By-product ValorizationInvestigating and developing applications for isolated by-products.Transforms waste into a potential revenue stream, contributing to a circular economy.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine (B92270) ring of 5-Fluoro-2-nitropyridine. This reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the electronic properties of the substituents on the aromatic ring.

Substitution Patterns at the Pyridine Ring

In this compound, the pyridine ring is activated towards nucleophilic attack. The positions ortho and para to the strongly electron-withdrawing nitro group are the most electrophilic and, therefore, the most likely sites for nucleophilic substitution. In this specific isomer, the fluorine atom is located at the 5-position, which is para to the nitro group at the 2-position.

The regioselectivity of SNAr reactions on substituted pyridines is dictated by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate, known as the Meisenheimer complex. For this compound, nucleophilic attack is anticipated to occur predominantly at the carbon atom bearing the fluorine atom (C5). This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.

While substitution at the position ortho to the nitro group (C3) is also electronically favorable, the fluorine atom at C5 is an excellent leaving group, further promoting substitution at this position. Therefore, the primary substitution pattern observed in SNAr reactions of this compound is the displacement of the fluoride (B91410) ion by a nucleophile.

Expected Regioselectivity in SNAr Reactions of this compound
Position of AttackRelative RateReasoning
C5 (para to NO2)MajorStrong activation by the para-nitro group and the presence of a good leaving group (F-).
C3 (ortho to NO2)Minor/NegligibleWhile activated by the nitro group, this position lacks a suitable leaving group.
C4, C6NegligibleThese positions are not sufficiently activated for nucleophilic attack.

Electronic Influence of Nitro and Fluoro Groups on Reactivity

The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic properties of both the nitro and fluoro substituents.

The nitro group at the 2-position is a powerful electron-withdrawing group, both through inductive (-I) and resonance (-M) effects. This group deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. By withdrawing electron density from the ring, the nitro group stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. The para-position to the nitro group experiences the most significant electronic activation, making C5 the prime target for nucleophiles.

Scope of Nucleophiles and Optimized Reaction Parameters

A wide array of nucleophiles can be employed in the SNAr reactions of this compound, leading to the formation of diverse functionalized pyridine derivatives. The scope of nucleophiles generally includes:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides are commonly used to introduce alkoxy and aryloxy groups, respectively.

Nitrogen Nucleophiles: Primary and secondary amines (both aliphatic and aromatic) react readily to form substituted aminopyridines. Ammonia (B1221849) can also be used to introduce a primary amino group.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are effective for the introduction of thioether moieties.

The reaction conditions for SNAr reactions of this compound are typically straightforward but may require optimization depending on the nucleophilicity of the attacking species. Common parameters include:

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often used to dissolve the reactants and facilitate the reaction.

Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate, although highly reactive nucleophiles may react at room temperature.

Base: When using neutral nucleophiles like amines or thiols, a base (e.g., potassium carbonate, triethylamine) is often added to deprotonate the nucleophile and increase its reactivity, or to neutralize the HF formed during the reaction.

General Reaction Conditions for SNAr of this compound
Nucleophile TypeTypical ReagentsSolventTemperature RangeBase (if needed)
OxygenNaOR, KOR, ArOHDMF, DMSO, THFRT to 100 °CNaH, K2CO3 (for ArOH)
NitrogenRNH2, R2NH, NH3DMF, DMSO, MeCNRT to 120 °CK2CO3, Et3N
SulfurNaSR, KSR, RSHDMF, DMSO, EtOHRT to 80 °CNaH, K2CO3 (for RSH)

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a facile route to 5-fluoro-2-aminopyridine, a key intermediate in the synthesis of various biologically active molecules. Several methodologies can be employed for this transformation.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for the hydrogenation of nitroarenes include:

Palladium on carbon (Pd/C): This is one of the most widely used and versatile catalysts for this transformation. It is generally effective under mild conditions of temperature and pressure.

Platinum(IV) oxide (PtO2, Adams' catalyst): This is another highly active catalyst that can be used for the reduction of nitro groups.

Raney Nickel (Raney Ni): This catalyst is also effective but is sometimes more reactive and can lead to the reduction of other functional groups if not used selectively.

The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate. The choice of solvent and reaction conditions (temperature, pressure of H2) can be optimized to achieve high yields and selectivity. For the reduction of this compound, care must be taken to avoid dehalogenation (loss of the fluorine atom), which can sometimes occur under harsh hydrogenation conditions.

Application of Alternative Reducing Agents

Besides catalytic hydrogenation, several other reducing agents can be employed for the conversion of the nitro group in this compound to an amine. These methods can be advantageous when catalytic hydrogenation is not feasible or when specific chemoselectivity is required.

Some common alternative reducing agents include:

Metal/Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). For instance, tin(II) chloride (SnCl2) in concentrated HCl is a common and effective reagent for this purpose.

Sodium Dithionite (Na2S2O4): This is a mild reducing agent that can be used in aqueous or mixed aqueous-organic solvent systems. It is often used for the reduction of nitro groups in sensitive molecules.

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate, formic acid, or hydrazine (B178648), in the presence of a catalyst like Pd/C. This technique avoids the need for handling gaseous hydrogen, making it a safer and more convenient alternative in some laboratory settings.

Common Reducing Agents for the Nitro Group of this compound
MethodReagentsTypical ConditionsAdvantagesPotential Disadvantages
Catalytic HydrogenationH2, Pd/C (or PtO2, Raney Ni)EtOH, MeOH; RT-50 °C; 1-50 atm H2Clean reaction, high yieldRequires H2 gas, potential for dehalogenation
Metal/AcidSnCl2·2H2O/HCl; Fe/HCl; Zn/HClEtOH, H2O; RefluxInexpensive, robustHarsh acidic conditions, workup can be tedious
Sodium DithioniteNa2S2O4H2O/Dioxane; RT-80 °CMild conditionsMay require phase transfer catalyst
Transfer HydrogenationHCO2NH4, Pd/CMeOH; RefluxNo H2 gas needed, generally mildDonor can be expensive

Formation of Key Aminopyridine Intermediates

A primary pathway to valuable aminopyridine intermediates from this compound involves the reduction of the nitro group. This transformation is a common and effective strategy in organic synthesis to convert nitroaromatic compounds into their corresponding amines. For instance, the reduction of a related compound, 2-acetamido-5-nitropyridine, has been successfully achieved using reagents like hydrazine hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst in ethanol at elevated temperatures, yielding the aminopyridine in high purity. dissertationtopic.net Similarly, iron powder in the presence of an acid like acetic acid is another established method for the reduction of nitro groups on pyridine rings. semanticscholar.orgdissertationtopic.net

These reduction methods are generally applicable to nitropyridines and are expected to efficiently convert this compound to 5-fluoropyridin-2-amine. The resulting 5-fluoropyridin-2-amine is a significant building block in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom. nbinno.com The synthesis of 2-amino-5-fluoropyridine (B1271945) often involves a multi-step process that can include nitration, acetylation, reduction of the nitro group, and a Schiemann reaction. dissertationtopic.netdissertationtopic.netresearchgate.net A more direct two-step process has also been described, starting with a halogen exchange reaction on a 2-nitro-5-halogenated pyridine to introduce the fluorine, followed by the reduction of the nitro group. wipo.int

PrecursorReagents/ConditionsProductYield
2-acetamido-5-nitropyridineHydrazine hydrate, Pd/C, Ethanol, 80°C2-acetamido-5-aminopyridine93.26%
4-nitropyridine-N-oxideIron, Acetic Acid, Reflux4-aminopyridineQuantitative
2-nitro-5-halogenated pyridine1. Fluorinating agent (e.g., KF) 2. Reducing agent (e.g., H₂)2-amino-5-fluoropyridineNot specified

Oxidation Reactions Involving the this compound Core

The pyridine ring, while aromatic, contains a nitrogen atom that can be susceptible to oxidation, leading to the formation of N-oxides. This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions.

The oxidation of the nitrogen atom in the pyridine ring is a well-established reaction that can be achieved using various oxidizing agents. wikipedia.org Common reagents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid like acetic acid or a rhenium-based catalyst. google.comorganic-chemistry.orgbme.hu For example, a practical synthesis of a derivative of the peptide deformylase inhibitor LBM415 involves the oxidation of the pyridine nitrogen on a (2S)-N-(5-fluoro-2-pyridinyl) intermediate. researchgate.net

The general protocol for N-oxide formation involves treating the pyridine derivative with the chosen oxidant in a suitable solvent. For instance, using m-CPBA in a solvent like dichloromethane (B109758) is a common procedure. google.com The resulting N-oxide can then be isolated after an aqueous workup to remove the acid by-product. google.com The formation of the N-oxide group significantly impacts the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. wikipedia.org

Pyridine SubstrateOxidizing AgentSolventProduct
Pyridine derivativesm-Chloroperoxybenzoic acid (m-CPBA)DichloromethanePyridine-N-oxide derivative
Pyridine derivativesHydrogen Peroxide / Acetic AcidAcetic AcidPyridine-N-oxide derivative
Tertiary nitrogen compoundsSodium Percarbonate / Rhenium catalystNot specifiedN-oxides

In the synthesis of pyridine-N-oxides, the primary by-product is typically derived from the oxidizing agent itself. When m-chloroperoxybenzoic acid (m-CPBA) is used, the main by-product is m-chlorobenzoic acid. google.com This can be readily separated from the desired N-oxide product by adjusting the pH of the reaction mixture and performing an extraction. google.com

Other potential side reactions can occur, especially under harsh conditions or with sensitive substrates. Over-oxidation or decomposition of the starting material or product can lead to a mixture of undesired compounds. For instance, in the reduction of 4-nitropyridine-N-oxide, by-products such as 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine have been observed. semanticscholar.org While specific by-products for the oxidation of this compound are not detailed in the provided sources, general principles of oxidation chemistry suggest that careful control of reaction conditions is crucial to minimize the formation of impurities. bme.hu

Exploration of Other Reactive Transformations

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with the electronegativity of the fluorine atom and the pyridine nitrogen, activates the ring towards attack by nucleophiles. pressbooks.pubwikipedia.org The fluorine atom at the 2-position is a particularly good leaving group in SNAr reactions, often better than other halogens. youtube.commasterorganicchemistry.com

This reactivity allows for the displacement of the fluoride by a variety of nucleophiles. Studies on the closely related 2-fluoro-5-nitropyridine (B1295090) have shown that it reacts readily with:

Oxygen nucleophiles: Sodium methoxide displaces the fluoride to form 2-methoxy-5-nitropyridine.

Nitrogen nucleophiles: Amines such as o-toluidine, and amino acid esters like glycine (B1666218) ethyl ester and phenylalanine, react to give the corresponding N-substituted 2-amino-5-nitropyridines.

These transformations highlight the versatility of fluoronitropyridines as precursors for a wide range of substituted pyridine derivatives. nih.gov

Detailed Mechanistic Investigations and Kinetic Studies

The reactions of fluoronitropyridines, particularly nucleophilic aromatic substitutions, have been the subject of mechanistic and kinetic studies to understand the factors governing their reactivity.

The predominant mechanism for nucleophilic substitution on activated aromatic rings like this compound is the SNAr (addition-elimination) mechanism. pressbooks.pubwikipedia.org This pathway involves two distinct steps:

Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (the fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubwikipedia.org The negative charge of this complex is delocalized onto the electron-withdrawing nitro group and the pyridine nitrogen, which stabilizes the intermediate. pressbooks.pub This initial attack and the disruption of aromaticity is the slow, rate-determining step of the reaction. youtube.commasterorganicchemistry.com

Elimination Step (Fast): The leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. pressbooks.pubwikipedia.org

Kinetic studies support this two-step mechanism. For bimolecular nucleophilic substitution, the reaction rate is dependent on the concentration of both the haloalkane (in this case, this compound) and the nucleophile, following second-order kinetics. libretexts.org The nature of the leaving group in SNAr reactions shows a trend that is inverted compared to SN2 reactions, with fluoride often being the best leaving group (F > Cl ≈ Br > I). wikipedia.orgyoutube.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining first step. youtube.comyoutube.com

Kinetic Analysis of Transformation Processes

A comprehensive kinetic analysis of the transformation of this compound would involve determining reaction rates, rate constants, and activation parameters for its reactions with various nucleophiles. Such studies are crucial for elucidating the reaction mechanism. Based on studies of analogous compounds, such as 2-fluoro-5-nitropyridine, it is anticipated that the reaction of this compound with nucleophiles like amines would follow a second-order rate law, being first order in both the substrate and the nucleophile.

The rate of reaction is expected to be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles would be expected to react more rapidly. The solvent polarity and its ability to stabilize the charged intermediates can also significantly affect the reaction rate.

A hypothetical data table for a kinetic study might look as follows, although it must be stressed that this is illustrative due to the absence of specific experimental data for this compound in the available literature.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

Nucleophile Solvent Temperature (°C) Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Piperidine Methanol 25 Data not available
Aniline Methanol 25 Data not available
Piperidine Acetone 25 Data not available

Characterization of Intermediates and Transition States

The nucleophilic aromatic substitution reaction of this compound is expected to proceed via a two-step addition-elimination mechanism, involving a Meisenheimer complex as a key intermediate. This intermediate is a resonance-stabilized, negatively charged species formed by the attack of the nucleophile on the carbon atom bearing the fluorine atom. The electron-withdrawing nitro group at the para position is crucial for stabilizing this intermediate by delocalizing the negative charge.

The characterization of such transient species is challenging but can sometimes be achieved using spectroscopic techniques like NMR, UV-Vis, and IR spectroscopy, particularly at low temperatures where the intermediate may have a longer lifetime. For instance, the appearance of new signals in the ¹H or ¹³C NMR spectrum or a shift in the absorption maxima in the UV-Vis spectrum upon addition of a nucleophile could provide evidence for the formation of the Meisenheimer complex.

The transition states are even more fleeting and are typically investigated through computational chemistry methods. Quantum mechanical calculations could be employed to model the reaction pathway, locate the transition state structures, and calculate their energies. These calculations would provide insights into the geometry of the transition states and the energy barriers for the formation and breakdown of the Meisenheimer intermediate. For the reaction of this compound, the first transition state would lead to the formation of the Meisenheimer complex, and the second would involve the expulsion of the fluoride leaving group to form the final product.

Table of Mentioned Compounds

Compound Name
This compound
2-Fluoro-5-nitropyridine
Piperidine

Applications in Advanced Organic Synthesis As a Building Block

Utility in Pharmaceutical Intermediate Synthesis

The strategic placement of the fluoro and nitro substituents on the pyridine (B92270) core makes 5-fluoro-2-nitropyridine a key starting material in the synthesis of various pharmaceutical intermediates. chemicalbook.com The electron-withdrawing nature of these groups activates the pyridine ring for nucleophilic aromatic substitution reactions, facilitating the introduction of diverse functionalities.

Precursor for Diverse Active Pharmaceutical Ingredients (APIs)

As a versatile precursor, this compound is instrumental in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). ruifuchems.com Its ability to undergo various chemical transformations allows for the systematic assembly of complex molecular frameworks. For instance, the nitro group can be readily reduced to an amino group, which can then be further functionalized, while the fluorine atom can be displaced by a variety of nucleophiles. This dual reactivity provides a powerful platform for the generation of diverse molecular libraries for drug discovery programs.

PrecursorAPI Class (Potential)Key Transformation
This compoundKinase InhibitorsNucleophilic Aromatic Substitution
This compoundAntiviral AgentsReduction of Nitro Group, Amidation
This compoundAntibacterial AgentsCyclization Reactions

Incorporation into Complex Bioactive Drug Scaffolds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The incorporation of this compound into more complex bioactive drug scaffolds is a common strategy to enhance pharmacological activity. chemimpex.com The fluorine atom can improve metabolic stability and binding affinity, while the nitro group can serve as a handle for further chemical elaboration or can itself contribute to the biological activity of the final compound. ruifuchems.comchemimpex.comresearchgate.netchemicalbook.com

Application in Agrochemical Development

The unique electronic properties conferred by the fluorine and nitro groups also make this compound an attractive building block for the development of novel agrochemicals. chemicalbook.comguidechem.com Many modern pesticides contain fluorinated and heterocyclic moieties to enhance their efficacy and selectivity. nih.gov

Synthesis of Herbicides, Fungicides, and Insecticides

This compound serves as a key intermediate in the synthesis of a range of agrochemicals, including herbicides, fungicides, and insecticides. chemicalbook.comchemicalbook.comchemicalbook.com Its reactive sites allow for the introduction of various toxophoric groups and substituents that modulate the biological activity and spectrum of the resulting pesticides. The pyridine core is a common feature in many successful agrochemicals, and the specific substitution pattern of this compound provides a unique starting point for the design of new active ingredients. nih.gov

Agrochemical ClassTarget Pest/WeedKey Synthetic Step
HerbicidesBroadleaf WeedsEther Synthesis
FungicidesPowdery MildewAmine Condensation
InsecticidesSucking InsectsHeterocycle Formation

Contribution of Fluorine and Nitro Groups to Enhanced Bioactivity

The presence of both a fluorine atom and a nitro group in molecules derived from this compound can significantly enhance their bioactivity. chemicalbook.com Fluorine substitution is known to increase the lipophilicity of a molecule, which can improve its penetration through biological membranes. It can also block sites of metabolic degradation, leading to a longer half-life and increased potency. researchgate.net The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, which can be crucial for its interaction with the target enzyme or receptor. svedbergopen.com

Construction of Heterocyclic Systems

Beyond its direct application in the synthesis of bioactive compounds, this compound is a valuable tool for the construction of more complex heterocyclic systems. chemicalbook.comchemimpex.comchemicalbook.com The reactivity of the pyridine ring allows for its use in various cyclization reactions to form fused and polycyclic heterocyclic compounds. These resulting scaffolds are often of great interest in medicinal and materials chemistry due to their unique three-dimensional structures and electronic properties.

Synthesis of Imidazopyridine Derivatives

The synthesis of imidazo[4,5-b]pyridine scaffolds, which are core structures in many biologically active compounds, can be envisioned starting from this compound. The key strategy involves its conversion into the crucial intermediate, 5-fluoro-pyridine-2,3-diamine. While direct conversion pathways are not extensively documented, a plausible synthetic route can be proposed based on established pyridine chemistry.

This multi-step conversion would likely proceed as follows:

Reduction of the Nitro Group: The initial step is the reduction of the 2-nitro group to an amine, yielding 5-fluoro-2-aminopyridine.

Nitration: Subsequent nitration of 5-fluoro-2-aminopyridine would introduce a nitro group at the 3-position, a step guided by the directing effects of the existing amino group.

Final Reduction: A second reduction step would convert the newly introduced 3-nitro group into an amine, affording the target precursor, 5-fluoro-pyridine-2,3-diamine.

Once the 5-fluoro-pyridine-2,3-diamine is obtained, it can undergo cyclocondensation with various reagents to form the fused imidazole ring. For instance, reaction with carboxylic acids or their derivatives under dehydrating conditions, or with aldehydes followed by an oxidative cyclization, yields the corresponding 2-substituted-6-fluoro-1H-imidazo[4,5-b]pyridines nih.govirb.hr. This approach highlights the role of this compound as a foundational material for accessing this important class of heterocycles.

StepReactionKey ReagentsIntermediate/Product
1Nitro ReductionH₂, Pd/C or SnCl₂5-Fluoro-2-aminopyridine
2NitrationHNO₃, H₂SO₄5-Fluoro-3-nitro-pyridin-2-amine
3Nitro ReductionH₂, Pd/C or SnCl₂5-Fluoro-pyridine-2,3-diamine
4CyclocondensationR-COOH or R-CHO2-Substituted-6-fluoro-1H-imidazo[4,5-b]pyridine

Formation of Quinoline and Quinolone Scaffolds

This compound can also be considered a potential starting material for the synthesis of fluorinated quinoline and quinolone scaffolds. A primary method for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group wikipedia.orgjk-sci.comorganic-chemistry.org.

To utilize this compound in a Friedländer synthesis, it must first be converted into a suitable 2-amino-3-carbonylpyridine derivative. This transformation requires a series of functional group manipulations:

Nitro Group Reduction: The 2-nitro group is reduced to form 5-fluoro-2-aminopyridine.

Introduction of a Carbonyl Group: A formyl (-CHO) or acetyl (-COCH₃) group must be introduced at the C-3 position. This can be a challenging step requiring strategies such as directed ortho-metalation followed by reaction with an appropriate electrophile.

Once the 2-amino-5-fluoro-3-carbonylpyridine precursor is synthesized, its acid- or base-catalyzed reaction with a ketone or aldehyde containing an α-active methylene group will induce cyclocondensation to yield the corresponding 6-fluoroquinoline derivative alfa-chemistry.comnih.gov. This synthetic utility underscores the potential of this compound as a building block for creating complex, fluorinated heterocyclic systems relevant to medicinal chemistry.

Precursor Requirement for Friedländer SynthesisProposed Conversion from this compound
A 2-aminoaryl aldehyde or ketone.1. Reduction of the nitro group to an amine. 2. Introduction of a formyl or acetyl group at the C-3 position.
A compound with an α-methylene group (e.g., ketone, ester).N/A (This is the reaction partner).

Preparation of Thiadiazole Hybrid Compounds

The preparation of hybrid molecules incorporating both a pyridine and a thiadiazole ring can be achieved using this compound as an electrophilic component. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the 2-nitro group and the ring nitrogen. This makes the fluorine atom at the C-5 position a viable leaving group for substitution by a suitable nucleophile.

A direct method for creating a pyridine-thiadiazole hybrid involves the reaction of this compound with a thiadiazole derivative bearing a thiol (-SH) group. For example, 5-substituted-1,3,4-thiadiazole-2-thiols can act as potent sulfur nucleophiles. In the presence of a base, the thiol is deprotonated to a thiolate, which then attacks the C-5 position of this compound, displacing the fluoride (B91410) ion to form a stable C-S bond rsc.orgspringernature.com. The resulting product is a 2,5-disubstituted-1,3,4-thiadiazole linked to a 2-nitropyridine moiety at the 5-position. This reaction provides a straightforward and efficient route to novel hybrid compounds that combine the chemical features of both heterocyclic systems.

Reactant 1Reactant 2Reaction TypeProduct
This compoundA mercapto-thiadiazole derivativeNucleophilic Aromatic Substitution (SNAr)Pyridyl-thiadiazole hybrid

Development of Radiolabeled Compounds for Research Applications

This compound is a valuable precursor for the synthesis of fluorine-18 (¹⁸F) labeled compounds, which are used as tracers in Positron Emission Tomography (PET) imaging nih.govwustl.eduresearchgate.net. PET is a highly sensitive molecular imaging technique that requires radiopharmaceuticals labeled with positron-emitting radionuclides, with ¹⁸F being one of the most important due to its favorable decay characteristics nih.gov. The development of novel ¹⁸F-labeled tracers is crucial for studying physiological and pathological processes in vivo.

The structure of this compound is well-suited for radiofluorination via nucleophilic aromatic substitution. The nitro group at the C-2 position is a strong electron-withdrawing group, which powerfully activates the pyridine ring for nucleophilic attack. This makes the nitro group itself an excellent leaving group for substitution with no-carrier-added [¹⁸F]fluoride epa.govnih.gov. The resulting product, [2-¹⁸F]-2,5-difluoropyridine, is an important radiolabeled building block that can be further elaborated into more complex PET tracers for imaging specific biological targets like enzymes or receptors nih.gov.

Strategies for ¹⁸F-Labeling

The primary strategy for the ¹⁸F-labeling of this compound is a one-step nucleophilic heteroaromatic substitution (SNAr) reaction. This method allows for the direct incorporation of the ¹⁸F radionuclide by displacing the 2-nitro group epa.govresearchgate.net.

The key aspects of this radiolabeling strategy are:

Activation of [¹⁸F]Fluoride: The [¹⁸F]fluoride is typically produced as an aqueous solution and must be activated for the nucleophilic reaction. This is commonly achieved by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a base like potassium carbonate. The complex is then dried azeotropically to remove water, which would otherwise hinder the nucleophilicity of the fluoride ion nih.govradiologykey.com.

Reaction Conditions: The radiofluorination reaction is carried out by heating the precursor, this compound, with the activated K[¹⁸F]F-K₂₂₂ complex in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Temperatures for nitro-group displacement are typically high, often in the range of 140–180°C, to achieve high radiochemical yields in short reaction times nih.govepa.gov.

Purification: After the reaction, the desired radiolabeled product, [2-¹⁸F]-2,5-difluoropyridine, is separated from the unreacted precursor and other impurities using techniques like semi-preparative high-performance liquid chromatography (HPLC).

This strategy is efficient and produces the radiolabeled compound with high specific activity, which is essential for PET imaging applications where only tracer amounts of the compound are administered.

ParameterDescription
Precursor This compound
Radionuclide Fluorine-18 ([¹⁸F]F⁻)
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Leaving Group Nitro group (-NO₂) at C-2
Key Reagents K[¹⁸F]F, Kryptofix 2.2.2 (K₂₂₂), K₂CO₃
Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Temperature 140–180°C
Product [2-¹⁸F]-2,5-difluoropyridine

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals. For instance, in a study of the related molecule 2-chloro-5-nitropyridine, DFT calculations were used to determine the HOMO and LUMO energies, revealing that charge transfer occurs within the molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap for this related compound was calculated, providing a quantitative measure of its reactivity. researchgate.net A similar computational approach for 5-Fluoro-2-nitropyridine would elucidate its electronic stability and charge transfer characteristics.

ParameterDescriptionSignificance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Represents the ability to donate an electron. Higher energy indicates a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Represents the ability to accept an electron. Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO.A small gap suggests high chemical reactivity and low kinetic stability. A large gap suggests low reactivity and high stability.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). The theory posits that the most significant contributions to the interaction energy during a reaction come from these frontier orbitals.

By analyzing the distribution and symmetry of the HOMO and LUMO across the this compound molecule, one can predict the most likely sites for nucleophilic and electrophilic attack. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, as this is where the most available electrons reside. Conversely, regions with high LUMO density are prone to nucleophilic attack. This analysis is crucial for understanding the regioselectivity of reactions involving this compound and for designing synthetic pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wave function. It offers a good balance between accuracy and computational cost, making it a valuable tool for studying medium-sized organic molecules like this compound.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, this would involve finding the most stable arrangement of the pyridine (B92270) ring and its fluoro and nitro substituents.

In a computational study of 2-chloro-5-nitropyridine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize the molecular geometry. researchgate.net The calculated bond lengths and angles were then compared with experimental data for similar compounds to validate the computational model. researchgate.net A similar conformational analysis for this compound would provide a precise model of its structure, which is the foundation for calculating all other molecular properties.

ParameterDescriptionExample from a related compound (2-chloro-5-nitropyridine) researchgate.net
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.C-C bonds: ~1.39 Å, C-N bonds: ~1.34 Å, N-O bonds: ~1.22 Å
Bond Angles (°) The angle formed between three atoms across at least two bonds.Angles within the pyridine ring: ~117-124°
Dihedral Angles (°) The angle between two intersecting planes.Defines the orientation of the nitro group relative to the pyridine ring.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. Each calculated frequency can be visualized as a specific normal mode of vibration, allowing for a detailed assignment of the experimental spectral bands.

For the analogous molecule 5-bromo-2-nitropyridine, DFT calculations using the B3LYP method with the 6-311++G(d,p) basis set were performed to compute its harmonic vibrational frequencies. nih.gov The theoretical wavenumbers were scaled to achieve better agreement with the experimental FT-IR and FT-Raman spectra. nih.gov A detailed interpretation of the spectra was then reported based on the calculated Potential Energy Distribution (PED). nih.gov For this compound, this approach would allow for the assignment of characteristic vibrations, including:

C-H stretching and bending modes of the pyridine ring.

Pyridine ring stretching and deformation modes.

Asymmetric and symmetric stretching modes of the NO₂ group.

C-F stretching and bending modes.

Theoretical calculations have become an indispensable tool in the analysis and interpretation of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of molecules.

DFT benchmark studies have shown that accurate prediction of ¹H and ¹³C chemical shifts can be achieved by selecting appropriate functionals and basis sets, often combined with a solvent model. mdpi.comnih.gov For example, geometries are commonly optimized at the B3LYP-D3/6-311G(d,p) level, followed by GIAO calculations with functionals like WP04 or ωB97X-D for chemical shift prediction. nih.gov Applying this methodology to this compound would yield theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Comparing these calculated values with experimental data helps to confirm the molecular structure and assign the observed resonances unambiguously.

Mapping of Electrostatic Potential Surfaces (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface reveals distinct regions of charge localization. The most negative potential (red) is concentrated around the oxygen atoms of the nitro (NO₂) group, due to their high electronegativity. This region is susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms on the pyridine ring and near the nitrogen atom of the ring exhibit a positive potential (blue), making them likely sites for nucleophilic attack. The fluorine atom, being highly electronegative, also influences the electron distribution on the ring. This analysis is crucial for predicting the molecule's interaction with other chemical species and its role in chemical reactions. In a study on a complex molecule containing a fluoro-pyridine moiety, it was similarly noted that nitrogen atoms contribute to nucleophilic sites while oxygen atoms are centers for electrophilic attack. tandfonline.com

Interactive Data Table: MEP Color Coding and Reactivity

Color RegionElectrostatic PotentialType of Attack PredictedLocation on this compound
RedMost NegativeElectrophilicOxygen atoms of the Nitro group
BlueMost PositiveNucleophilicHydrogen atoms on the pyridine ring
GreenNear Zero---Carbon backbone of the ring

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, including its conformational changes and interactions with its environment, such as solvents or biological macromolecules.

While specific MD simulation studies on this compound are not extensively documented, the methodology is widely applied to substituted pyridine derivatives to understand their behavior in various systems. nih.gov For instance, MD simulations can be used to model how this compound interacts with the active site of an enzyme. By simulating the movements and calculating the binding free energies, researchers can predict the stability of the molecule-enzyme complex. nih.gov Such studies reveal key intermolecular interactions, like hydrogen bonds and electrostatic interactions, that govern the binding process. nih.gov Additionally, simulations can elucidate the dynamic behavior of the compound in different solvents, providing insights into its solubility and stability, or even model its behavior under extreme conditions like combustion. ucl.ac.ukresearchgate.net

Interactive Data Table: Applications of MD Simulations for this compound

Simulation FocusInformation GainedPotential Application
Protein-Ligand BindingBinding affinity, interaction modes, conformational changesDrug Design
Solvation BehaviorSolvation free energy, diffusion rates, solvent structureFormulation, Reaction kinetics
Material PropertiesConformational dynamics, intermolecular forcesMaterials Science

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter; a small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. researchgate.net From these orbital energies, several global reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Resistance to charge transfer, calculated as (I - A) / 2.

Softness (S): The reciprocal of hardness (1 / η), indicating a higher reactivity.

For this compound, the electron-withdrawing nature of the fluoro and nitro groups is expected to lower both the HOMO and LUMO energy levels and influence the reactivity indices.

Interactive Data Table: Key Quantum Chemical Descriptors

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability
Ionization Potential (I)-EHOMOMeasure of electron-donating ability
Electron Affinity (A)-ELUMOMeasure of electron-accepting ability
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / ηReciprocal of hardness, indicates reactivity

Aromaticity Analysis using NICS Descriptors

Aromaticity is a fundamental concept in chemistry, and Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify it. github.io NICS values are calculated at specific points in space, typically at the geometric center of a ring (NICS(0)) and at a point 1 Å above the center (NICS(1)), to probe the magnetic shielding arising from π-electron delocalization. github.io

Aromatic compounds sustain a diatropic ring current in the presence of an external magnetic field, leading to negative (shielded) NICS values. Conversely, antiaromatic compounds have positive (deshielded) NICS values, while non-aromatic compounds have NICS values near zero.

For the pyridine ring in this compound, NICS calculations would quantify its degree of aromaticity. While pyridine itself is aromatic, the presence of strong electron-withdrawing substituents like the nitro and fluoro groups can reduce the electron density in the π-system, which would likely lead to less negative NICS values compared to unsubstituted pyridine, indicating a slight decrease in aromatic character.

Interactive Data Table: NICS Values and Aromaticity

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromaticity Character
Benzene (Reference)~ -9.7~ -11.5Aromatic
Pyridine (Reference)~ -9.6~ -12.1Aromatic
This compoundPredicted to be less negative than pyridinePredicted to be less negative than pyridineAromatic

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them essential for technologies like optical switching and frequency conversion. tcichemicals.com Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. ias.ac.in

This compound possesses features that make it a candidate for NLO applications. The pyridine ring acts as a π-conjugated bridge, while the nitro group is a powerful electron acceptor. The interplay between the π-system and the acceptor group can lead to significant intramolecular charge transfer upon excitation, a key factor for NLO activity.

Computational studies can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). nih.gov A large β value is indicative of a strong second-order NLO response. Theoretical calculations for nitropyridine derivatives have shown that they can possess substantial NLO efficiencies. ibm.com The investigation of these parameters for this compound would help in assessing its potential for use in photonic and optoelectronic devices. ias.ac.in

Interactive Data Table: Calculated NLO Properties

PropertySymbolSignificance in NLO
Dipole MomentμInfluences molecular alignment and packing in bulk material
PolarizabilityαLinear response of the electron cloud to an electric field
First-Order HyperpolarizabilityβMeasure of the second-order NLO response

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 5-Fluoro-2-nitropyridine, offering precise information about the proton and fluorine environments within the molecule.

¹H NMR for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to determine the chemical environment of the hydrogen atoms in the this compound ring. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields. The splitting patterns of these signals, arising from spin-spin coupling with neighboring protons and the fluorine atom, are crucial for assigning each proton to its specific position on the pyridine (B92270) ring.

¹⁹F NMR for Characterization of Fluorine Chemical Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing the chemical environment of the fluorine atom in this compound. The chemical shift of the fluorine nucleus is highly dependent on the electronic effects of the substituents on the pyridine ring. The presence of the electron-withdrawing nitro group is expected to deshield the fluorine atom, resulting in a downfield chemical shift.

Furthermore, the fluorine signal will exhibit coupling to the adjacent protons, providing valuable connectivity information. The magnitude of these coupling constants (J-coupling) can offer insights into the through-bond and through-space interactions within the molecule.

Application of Multinuclear NMR Techniques

Beyond ¹H and ¹⁹F NMR, multinuclear NMR techniques, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR, can provide a more complete picture of the molecular structure. ¹³C NMR spectroscopy would reveal the chemical shifts of the five carbon atoms in the pyridine ring, with the carbons attached to the fluorine and nitro groups showing characteristic shifts due to the strong electronic effects of these substituents.

Infrared (IR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are characterized by a series of absorption and scattering bands, respectively, each corresponding to a specific molecular vibration. Key vibrational modes include:

NO₂ Group Vibrations: The nitro group exhibits strong and characteristic asymmetric and symmetric stretching vibrations. For analogous compounds like 5-bromo-2-nitropyridine, these are typically observed in the regions of 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. nih.gov

C-F Stretching Vibration: The carbon-fluorine bond will have a characteristic stretching vibration, the frequency of which is sensitive to the electronic environment.

Pyridine Ring Vibrations: The pyridine ring itself gives rise to a series of complex vibrational modes, including ring stretching, in-plane bending, and out-of-plane bending vibrations. The positions of these bands can be compared to those of substituted pyridines to aid in their assignment.

A detailed analysis of the vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of each observed band to a specific molecular motion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, MS analysis confirms its molecular identity.

The molecular formula of this compound is C₅H₃FN₂O₂. bldpharm.comscbt.com Based on this formula, the compound has a calculated molecular weight of approximately 142.09 g/mol , a value that is consistently verified by mass spectrometry. scbt.comsigmaaldrich.comchemicalbook.com This initial analysis is critical for confirming the successful synthesis of the target molecule.

While specific, detailed fragmentation patterns for this compound are not widely published in scientific literature, general principles of electron ionization (EI) mass spectrometry suggest a predictable fragmentation behavior. libretexts.orgchemguide.co.uk As a hard ionization technique, EI typically imparts significant energy, leading to the fragmentation of the molecular ion. libretexts.orgwikipedia.org For an aromatic nitro compound, common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or components thereof, such as the loss of NO or O. The stable pyridine ring would likely remain intact, forming a primary fragment ion. Subsequent fragmentation could involve the cleavage of the aromatic ring itself.

Table 1: Molecular Identity of this compound

Property Value Source(s)
Molecular Formula C₅H₃FN₂O₂ bldpharm.comscbt.com

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating components in a mixture and assessing the purity of a compound. Techniques like High-Performance Liquid Chromatography (HPLC) are routinely mentioned in documentation from chemical suppliers as a method for quality control of this compound and its isomers, indicating its use in purity assessment. bldpharm.combldpharm.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Such a method would involve an analytical column, like a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com The components would be separated based on their differential partitioning between the stationary and mobile phases, with detection commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. This technique allows for the quantification of the main compound and the detection of any synthesis-related impurities. Purity levels for commercially available batches of the isomer 2-Fluoro-5-nitropyridine (B1295090) are often reported to be greater than 98%, as determined by chromatographic methods. ruifuchems.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Decomposition Studies)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition profile of materials. However, specific TGA or DSC research findings for this compound are not available in published literature. Safety data for the related isomer, 2-fluoro-5-nitropyridine, indicates that hazardous decomposition products upon heating include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (B91410). fishersci.com This suggests that thermal decomposition involves the breakdown of both the pyridine ring and its functional groups. A formal TGA study would provide precise data on the temperatures at which these decomposition events occur and the associated mass loss at each stage.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For X-ray crystallography to be performed, the compound must first be grown as a suitable single crystal. Commercial suppliers note that this compound is a solid at room temperature, which is a necessary prerequisite for this analysis. sigmaaldrich.com However, despite its solid nature, there are no publicly accessible reports or crystallographic database entries detailing the single-crystal X-ray structure of this compound. Therefore, definitive experimental data on its solid-state conformation, crystal packing, and intermolecular interactions remain undetermined in the scientific literature.

Biological Activity and Medicinal Chemistry Research of 5 Fluoro 2 Nitropyridine Derivatives

Anticancer and Antitumor Activity

The structural motifs present in 5-fluoro-2-nitropyridine are features of various compounds investigated for their anticancer properties. Pyridine (B92270) derivatives, in general, are integral to numerous natural products and approved drugs with a wide range of biological activities, including anticancer effects. researchgate.net The incorporation of fluorine and nitro groups can further enhance this activity through various mechanisms.

Fluorinated pyrimidines, a class of compounds structurally related to the "fluoro-pyridine" aspect of this compound, are well-known for their ability to inhibit tumor growth. For instance, 5-Fluorouracil (5-FU) has been shown to effectively inhibit the proliferation of Ehrlich Ascites Carcinoma (EAC) cells. nih.gov The mechanism of this inhibition involves the disruption of DNA synthesis. While RNA and protein synthesis may continue, the blockage of DNA replication leads to a state of "unbalanced growth," ultimately resulting in the death of the rapidly dividing tumor cells. nih.gov Studies on EAC cells have demonstrated that treatment with 5-FU leads to a significant reduction in the total number of tumor cells and a decreased mitotic index, indicating a potent antiproliferative effect. nih.gov

A primary mechanism by which fluorinated pyrimidines exert their anticancer effects is through the potent inhibition of thymidylate synthase (TS). nih.gov This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.gov The active metabolite of 5-fluorouracil, 5-fluoro-2'-deoxyuridylate (FdUMP), forms a stable covalent complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. technologypublisher.com This ternary complex inactivates the enzyme, leading to a depletion of the dTMP pool, which in turn inhibits DNA synthesis and triggers cell death in cancer cells. technologypublisher.comwikipedia.org

Furthermore, nitroheterocyclic compounds have also been shown to inhibit DNA synthesis. nih.gov These compounds can be metabolically reduced to cytotoxic intermediates that cause DNA damage, such as single-strand breaks, and interfere with the initiation of DNA replication. nih.govnih.gov The dual presence of a fluorine atom, capable of targeting enzymes like thymidylate synthase, and a nitro group, which can disrupt DNA integrity, suggests that derivatives of this compound could possess a multi-faceted mechanism for inhibiting DNA synthesis in cancer cells.

The thioredoxin system, and specifically the enzyme cytosolic thioredoxin reductase 1 (TrxR1), is a critical component of the cellular antioxidant defense system and is often upregulated in cancer cells to cope with increased oxidative stress. mdpi.com This makes TrxR1 a significant target for anticancer drug development. nih.govjcancer.org Inhibition of TrxR1 disrupts redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent cancer cell death. jcancer.org

Derivatives containing pyridine and fluoropyrimidine scaffolds have demonstrated notable activity against various human prostate cancer (PCa) cell lines, including the androgen-independent PC3 and DU145 lines, and the androgen-sensitive LNCaP line. nih.govnih.gov

Studies on a novel polymeric fluoropyrimidine drug candidate, F10, have shown it to be highly active in preclinical models of prostate cancer, including activity against the PC3 cell line. Similarly, research into thieno[2,3-b]pyridine (B153569) compounds revealed potent, dose-dependent inhibition of proliferation across a panel of PCa cell lines, including LNCaP, DU145, and PC3. nih.gov For example, certain thieno[2,3-b]pyridine derivatives exhibited IC50 values in the nanomolar range against these cancer cells while showing less potency against non-tumorigenic control cell lines. nih.gov The well-established anticancer agent 5-Fluorouracil has also been shown to inhibit PC3 cell proliferation and induce apoptosis. nih.gov These findings underscore the potential of pyridine-based structures, particularly those containing fluorine, as a promising foundation for the development of new therapeutics targeting prostate cancer.

Antiproliferative Activity of Selected Pyridine and Fluoropyrimidine Derivatives Against Prostate Cancer Cell Lines
Compound ClassSpecific Derivative(s)Cell Line(s)Observed EffectReference
Fluoropyrimidine PolymerF10PC3, C4-2Strong cytotoxic and pro-apoptotic activity
Thieno[2,3-b]pyridineDJ97, DJ145, DJ160LNCaP, DU145, PC3Potent dose-dependent inhibition of proliferation (nM to µM IC50 range) nih.gov
Fluorinated Pyrimidine5-Fluorouracil (5-FU)PC3Inhibition of proliferation (IC50 ≈ 3 µM) and induction of apoptosis nih.gov
DNA Methyltransferase Inhibitor5-Aza-2'-deoxycytidineDU145, LNCaPInhibition of proliferation and induction of apoptosis nih.gov

Antibacterial and Antifungal Properties

Nitroaromatic compounds are a known class of antimicrobial agents, with their activity often linked to the reductive activation of the nitro group within microbial cells to produce toxic, reactive intermediates. jcancer.org Similarly, the incorporation of fluorine into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance antimicrobial potency.

The presence of a fluorine atom on a heterocyclic ring can significantly improve the biological activity of a compound. nih.gov In the context of antibacterial agents, such as fluoroquinolones, the C-6 fluorine atom is crucial for increasing the penetration into the bacterial cell and enhancing inhibitory activity against key enzymes like DNA gyrase. This substitution leads to a spectacular increase in antimicrobial potency compared to non-fluorinated analogues.

Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of nitropyridine have been investigated for their antibacterial properties. For instance, certain nicotinic acid benzylidene hydrazide derivatives containing a nitro group have demonstrated notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. nih.gov The antimicrobial efficacy of these compounds is often comparable to standard drugs like norfloxacin. nih.gov

While the broader class of pyridine derivatives has been explored for antibacterial action, specific studies detailing the activity of compounds derived directly from this compound against Pseudomonas aeruginosa are not extensively represented in the available literature. Research has shown that other classes of fluorinated compounds, such as fluoropyrimidines and anionic fluoroquinolones, can exhibit inhibitory effects against P. aeruginosa, suggesting that fluorine substitution can be a viable strategy for developing anti-Pseudomonas agents. frontiersin.orgnih.gov However, dedicated studies on this compound derivatives for this application are limited.

Antiviral Activity

The pyridine nucleus is a common feature in many compounds exhibiting therapeutic properties, including antiviral activity. nih.gov The incorporation of a pyridine ring is a recognized strategy in the development of new antiviral agents, driven by the need to combat increasing drug resistance. nih.gov Pyridine derivatives have been found to act against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and coronaviruses. nih.govmdpi.com Their mechanisms of action are diverse, ranging from inhibiting viral entry and replication to interfering with viral protein synthesis. nih.gov

While the general class of pyridine compounds is promising for antiviral drug development, specific research focusing on antiviral agents synthesized directly from this compound is not prominently featured in the scientific literature.

Anti-neurodegenerative Applications

Based on available research, there is currently a lack of significant studies investigating the application of this compound derivatives in the context of anti-neurodegenerative diseases. While other nitrogen-containing heterocyclic compounds and nitrones have been explored for neuroprotective effects, this specific area of research for this compound derivatives remains largely unexplored. nih.gov

Immunomodulatory Effects: PD-1/PD-L1 Antagonism

A significant area of research for derivatives of this compound is in the field of cancer immunotherapy, specifically in the development of small-molecule inhibitors for the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint. nih.gov This pathway is a major target in oncology, and blocking the interaction between PD-1 and PD-L1 can reactivate the immune system to recognize and attack cancer cells. acs.org

Researchers have designed a novel imidazopyridine scaffold to act as a PD-L1 dimerizer, inspired by previously solved high-resolution cocrystal structures of other low-molecular-weight inhibitors bound to PD-L1. nih.gov The synthesis of these imidazopyridine-based inhibitors utilizes this compound as a key starting material. nih.gov

The synthetic route involves a nucleophilic aromatic substitution reaction with this compound, followed by the reduction of the nitro group to an amine. This aminopyridine precursor then undergoes a Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR) with various aldehydes and isocyanides to generate a library of diverse imidazo[1,2-a]pyridine (B132010) derivatives. nih.govacs.org This multicomponent reaction approach allows for the convenient and varied synthesis of potential PD-L1 inhibitors. nih.gov

Following the synthesis of a library of imidazo[1,2-a]pyridine-based compounds, structure-activity relationship (SAR) studies were conducted to determine the chemical features that influence their ability to inhibit the PD-1/PD-L1 interaction. These studies revealed several key insights. For example, it was found that fluorine substitution on the biphenyl (B1667301) core of the molecule was not well-tolerated, leading to a decrease in activity. nih.gov Conversely, the addition of a dioxane moiety was accepted. nih.gov

Furthermore, the presence of a methyl group on the imidazopyridine ring was shown to improve the inhibitory activity of the scaffold. nih.gov Biological evaluation of these compounds using various biophysical assays, including a homogeneous time-resolved fluorescence (HTRF) assay, yielded potent candidates with low-micromolar affinities for PD-L1. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for the synthesized compounds were found to be in the range of 1.8 to 22.9 μM. nih.gov

Table 1: Inhibitory Activity of Selected Imidazopyridine Derivatives

Compound IC₅₀ (μM)
9b 9.3

| 9j | 1.8 |

This table is generated based on data from a study on imidazo[1,2-a]pyridine-based inhibitors. nih.gov

To understand the molecular basis of their activity, researchers successfully obtained an X-ray cocrystal structure of one of the synthesized compounds (9c) in complex with the PD-L1 dimer. nih.gov This structural analysis provided crucial insights into how these small molecules bind to and interact with their protein target.

The analysis revealed that the compound binds at the interface of two PD-L1 monomers. nih.gov The interaction is characterized by a combination of forces:

Hydrophobic Interactions: The biphenyl moiety of the inhibitor is deeply buried in a hydrophobic tunnel on the protein surface. nih.gov

π-Stacking Interactions: Aromatic rings on the inhibitor engage in π-stacking interactions with residues on the PD-L1 protein. nih.gov

Charge-Charge Interactions: A solvent-exposed aminomethyl substituent on the inhibitor forms charge-charge interactions with specific amino acid residues, such as Asp122, on the protein. nih.gov

These detailed interaction analyses, supported by molecular docking, explain the binding mode of this class of inhibitors and provide a structural foundation for the rational design of future, more potent PD-L1 antagonists. nih.gov

Enzyme Inhibition Studies

The unique electronic properties conferred by the fluorine and nitro groups on the pyridine ring make this compound a versatile starting material for the synthesis of novel enzyme inhibitors. Researchers have successfully developed derivatives that exhibit significant inhibitory activity against several key enzymes implicated in various diseases.

Urease Inhibition

A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their potential to inhibit urease, an enzyme implicated in infections caused by Helicobacter pylori. Among the synthesized compounds, several demonstrated potent inhibitory activity. For instance, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) exhibited significant urease inhibition with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. Current time information in Los Angeles, CA, US.mdpi.com These values are notably more potent than the standard inhibitor, thiourea, which has an IC50 of 18.93 ± 0.004 µM. mdpi.com

Further studies on imidazopyridine-based oxazole (B20620) derivatives also revealed potent urease inhibitors. nih.gov Compounds with electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), showed superior inhibitory potentials compared to the standard thiourea. nih.gov Specifically, analogs 4i (IC50 = 5.68 ± 1.66 μM), 4o (IC50 = 7.11 ± 1.24 μM), 4g (IC50 = 9.41 ± 1.19 μM), and 4h (IC50 = 10.45 ± 2.57 μM) were identified as significantly active agents against the urease enzyme. nih.gov

CompoundIC50 (µM)Reference
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)1.07 ± 0.043 Current time information in Los Angeles, CA, US.mdpi.com
Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)2.18 ± 0.058 Current time information in Los Angeles, CA, US.mdpi.com
Analog 4i5.68 ± 1.66 nih.gov
Analog 4o7.11 ± 1.24 nih.gov
Analog 4g9.41 ± 1.19 nih.gov
Analog 4h10.45 ± 2.57 nih.gov
Thiourea (Standard)18.93 ± 0.004 mdpi.com

Chymotrypsin (B1334515) Inhibition

While extensive research has been conducted on various heterocyclic compounds as chymotrypsin inhibitors, specific studies focusing on derivatives of this compound are not widely available in the reviewed literature. However, related studies on other nitrogen-containing heterocyclic compounds provide insights into potential inhibitory mechanisms. For instance, alkaloids isolated from Isatis minima Bunge have demonstrated effective inhibitory activity against α-chymotrypsin. nih.gov Specifically, Isaindigotidione and Isaindigotone showed IC50 values of 16.09 ± 0.07 μM and 22.01 ± 0.06 μM, respectively, against α-chymotrypsin. nih.gov These findings suggest that nitrogenous heterocyclic scaffolds can serve as a basis for the design of potent chymotrypsin inhibitors.

Factor IXa Inhibition

Factor IXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the development of anticoagulants. While the direct inhibition of Factor IXa by this compound derivatives is not explicitly detailed in the available research, the broader class of nitrogen-containing heterocyclic compounds has been investigated for this purpose. The development of selective Factor IXa inhibitors remains a challenge due to the high structural similarity with other coagulation factors like Factor Xa. nih.gov Research in this area is ongoing, with a focus on designing specific inhibitors to minimize bleeding risks associated with broader-spectrum anticoagulants. patsnap.com

JAK2 Inhibition

The Janus kinase 2 (JAK2) is a tyrosine kinase that plays a crucial role in cell signaling pathways, and its dysregulation is associated with various myeloproliferative neoplasms. The development of selective JAK2 inhibitors is an active area of research. While specific studies on this compound derivatives as JAK2 inhibitors are limited in the public domain, the broader class of pyridine-containing compounds has shown promise. The high homology among the ATP-binding sites of the JAK family kinases presents a significant challenge in developing selective inhibitors. nih.govnih.gov

Protoporphyrinogen (B1215707) Oxidase Inhibitory Activity

Derivatives of pyridine have been investigated as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) in plants and heme in animals. A series of novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives were synthesized and showed significant herbicidal activity by inhibiting PPO. nih.gov One of the most potent compounds, 9d, exhibited an IC50 value of 0.041 mg/L, which is comparable to the commercial herbicide oxyfluorfen (B1678082) (IC50 = 0.043 mg/L). nih.gov Molecular docking studies revealed that these compounds can occupy the active site of PPO, thereby blocking the synthesis of chlorophyll and leading to plant death. nih.gov

CompoundIC50 (mg/L)Reference
Compound 9d0.041 nih.gov
Oxyfluorfen (Standard)0.043 nih.gov

Antimalarial Activity

The search for new and effective antimalarial agents is a global health priority, and fluorinated compounds have shown considerable promise in this area. nih.gov The incorporation of fluorine into drug candidates can enhance their metabolic stability and bioavailability. nih.gov While direct studies on the antimalarial activity of this compound derivatives are not extensively documented, related fluorinated pyridine and quinoline-pyrazolopyridine derivatives have demonstrated significant potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The unique physicochemical properties of organofluorine compounds make them attractive scaffolds for the design of novel antimalarial drugs. nih.gov

Applications as Biochemical Probes in Enzymatic and Metabolic Pathway Research

Derivatives of this compound hold potential as biochemical probes, particularly in the study of enzymatic activities and metabolic pathways. The core concept behind their use lies in the design of fluorogenic probes—molecules that are initially non-fluorescent but become fluorescent after a specific enzymatic reaction. nih.gov This "off-on" switching mechanism allows for the sensitive detection of enzyme activity in real-time within complex biological systems like live cells. nih.govnih.gov

The chemical structure of this compound is well-suited for this application. The nitro group is a key functional moiety that can be enzymatically reduced by a class of enzymes known as nitroreductases. researchgate.net These enzymes are particularly active in certain cancer cells and bacteria, making them valuable biomarkers. researchgate.net

The design principle for a probe based on this scaffold would involve attaching a fluorophore to the this compound core in such a way that its fluorescence is quenched. Upon encountering a target nitroreductase enzyme, the nitro group is reduced. This chemical transformation would trigger a subsequent reaction, such as self-immolation or a conformational change, leading to the release of the unquenched, highly fluorescent molecule. Such probes could be instrumental in:

Enzyme Activity Assays: Quantifying the activity of specific nitroreductases in cell lysates or purified enzyme preparations.

High-Throughput Screening: Screening large libraries of compounds to identify inhibitors or modulators of nitroreductase activity.

In Vivo Imaging: Visualizing the location and activity of specific enzymes in living cells and organisms, providing spatiotemporal information that is not achievable with traditional biochemical assays. nih.gov

Metabolic Pathway Elucidation: Tracking the metabolic fate of the probe to understand the downstream effects of enzyme activity.

Molecular Mechanisms of Biological Action

The biological activity of this compound and its derivatives is closely linked to the chemical reactivity of its functional groups, particularly the nitro group. The primary biological targets are enzymes capable of metabolizing this moiety.

Nitroreductases: A key class of biological targets for nitroaromatic compounds are the nitroreductase (NTR) enzymes. researchgate.net These enzymes, found in various organisms including bacteria and upregulated in certain hypoxic cancer cells, catalyze the reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) (-NHOH) and subsequently to an amine (-NH₂). researchgate.net This reductive process is not merely a detoxification step; it is an activation mechanism. The intermediate species, particularly the hydroxylamine, are highly reactive electrophiles. These reactive metabolites can then form covalent bonds with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and cell death. This mechanism forms the basis of action for some nitroaromatic prodrugs.

Other Potential Targets: While nitroreductases are the most evident targets, the pyridine scaffold itself is a common motif in medicinal chemistry. Depending on the other substituents on the pyridine ring, derivatives could potentially interact with a wide range of other biological targets, including:

Kinases: Many kinase inhibitors feature a pyridine core.

G-protein coupled receptors (GPCRs): The pyridine ring can act as a bioisostere for other aromatic systems in ligands that bind to GPCRs.

Other Enzymes: The specific arrangement of functional groups could allow for binding to the active sites of various other enzymes.

The interaction with these targets is speculative and would be highly dependent on the specific substitution pattern of the this compound derivative.

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in the provided context, general principles for related pyridine and fluoropyrimidine compounds can be extrapolated. mdpi.com

The Pyridine Scaffold: The pyridine ring acts as the core structure for creating new molecules. mdpi.com Its chemical and biological properties are of significant interest in drug development. mdpi.com

The Fluoro Group: The fluorine atom at the C5 position is an important modulator of the compound's properties. As a strongly electron-withdrawing group, it can influence the susceptibility of the nitro group to reduction. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. mdpi.com For instance, in some classes of compounds, the addition of halogens can significantly affect the inhibitory concentration (IC₅₀) values. mdpi.com

Substitutions at Other Positions: The introduction of other functional groups on the pyridine ring can modulate the molecule's activity. Analysis of various pyridine derivatives has shown that groups containing nitrogen and oxygen (such as -OH, -OCH₃, and -NH₂) can lead to superior antiproliferative activity against cancer cell lines. mdpi.com The size and lipophilicity of substituents also play a crucial role; increasing the size with large carbon rings can sometimes lead to higher IC₅₀ values (lower activity), though this is not a universal rule. mdpi.com

Table 1: Structure-Activity Relationship (SAR) Principles for Biologically Active Pyridine Derivatives

Structural FeaturePositionInfluence on Biological ActivityReference
Nitro Group C2Essential for nitroreductase-mediated activation. Electron-withdrawing, affects ring chemistry. researchgate.net
Fluoro Group C5Modulates electronic properties, metabolic stability, and target binding affinity. mdpi.com
Hydroxyl (-OH) / Methoxy (-OCH₃) Groups VariousCan increase antiproliferative activity. The number and position are critical. mdpi.com
Amino (-NH₂) Group VariousOften associated with enhanced biological activity in pyridine-based compounds. mdpi.com
Halogens (Cl, Br) VariousAffects activity, with IC₅₀ values sometimes increasing with the size of the halogen. mdpi.com
Alkyl/Aromatic Rings VariousCan influence lipophilicity and steric interactions with the target, with larger groups sometimes decreasing activity. mdpi.com

Industrial and Patent Landscape Relevant to Academic Research of 5 Fluoro 2 Nitropyridine

Analysis of Patented Synthetic Routes and Industrial Processes

The industrial production of 5-Fluoro-2-nitropyridine and related fluoropyridine compounds is driven by the need for efficient, cost-effective, and environmentally conscious processes. The patent landscape reflects a continuous effort to move away from harsh reaction conditions and improve yields, making these valuable intermediates more accessible for large-scale manufacturing.

A key patented method for synthesizing this compound involves the nitration of 5-fluoro-2-aminopyridine. chemicalbook.com As detailed in patent US2004/209886, this process uses a combination of concentrated sulfuric acid and 3% hydrogen peroxide at low temperatures to achieve the final product with a reported yield of 77%. chemicalbook.com This method is notable for its directness, converting a readily available aminopyridine into the desired nitropyridine.

Broader patents in the field of fluoropyridine synthesis highlight several strategic approaches suitable for industrialization. Chinese patent CN102898358A discloses preparation methods for various fluoropyridine compounds, emphasizing techniques that overcome the limitations of traditional fluorination processes, which often involve harsh conditions and multiple side reactions. google.com The patent describes two primary routes:

An improved Balz-Schiemann reaction involving the bromination and subsequent fluorination of aminopyridine compounds.

A multi-step process for nitropyridine compounds that includes bromination, denitrification (reduction of the nitro group to an amine), and fluorination.

Patent/Method Reference Starting Material Key Reagents/Conditions Reported Yield Key Advantages for Industry
US2004/209886 chemicalbook.com5-Fluoro-2-aminopyridineConc. H₂SO₄, 3% H₂O₂, 0°C to RT77%Direct conversion of an amine to a nitro group.
CN102898358A google.comAminopyridinesImproved Balz-Schiemann (Bromination, Fluorination)HighMilder reaction conditions, lower energy use, suitable for large scale.
CN102898358A google.comNitropyridinesBromination, Denitrification (e.g., Raney's Nickel), FluorinationHighVersatile route for various substituted fluoropyridines.
Direct Fluorination (General Trend) justia.comVarious HeterocyclesElemental Fluorine (F₂)N/AHigh efficiency, potentially greener alternative to traditional methods.

Emerging Industrial Applications Stemming from Academic Research

Academic exploration into the reactivity and properties of fluorinated pyridines like this compound is paving the way for its use in advanced industrial applications. The compound itself is typically not the final product but a crucial precursor that enables the synthesis of functional molecules for diverse fields.

In material science, this compound and its isomers serve as precursors for functionalized pyridines used in the development of novel materials. Research has specifically pointed to the potential of related compounds, such as 5-Fluoro-2-hydroxy-3-nitropyridine, in creating materials with unique electronic properties suitable for sensors and other electronic devices.

The primary application emerging from this research is in the field of conductive polymers for flexible sensors. While this compound is not a polymer itself, it can be used to synthesize monomers or functional additives for polymers like polypyrrole (PPy), polyaniline (PANI), and poly(3,4-ethylenedioxythiophene) (PEDOT). These polymers are highly valued for their electrical conductivity, environmental stability, and processability, making them ideal for flexible and wearable sensing devices. Academic research has demonstrated that the performance of these polymer-based sensors can be tuned by modifying their chemical structure, a process where versatile building blocks like this compound are invaluable.

While this compound is a versatile building block, its direct use as a catalyst is not widely documented. However, its importance in catalysis stems from its potential as a precursor for synthesizing complex organic ligands. The pyridine (B92270) ring is a common structural motif in ligands used in transition-metal catalysis. By incorporating fluorine and nitro groups, researchers can modulate the electronic properties (e.g., electron-donating or -withdrawing ability) of the resulting ligands. This fine-tuning is critical for optimizing the activity, selectivity, and stability of catalysts for various chemical transformations. Academic research into new ligand architectures often utilizes such functionalized building blocks to achieve desired catalytic performance.

Academic research has shown that the incorporation of fluorine atoms into organic dyes (fluorophores) can significantly enhance their properties. mdpi.comresearchgate.net Fluorination can lead to improved photostability, higher quantum yields, and altered absorption/emission wavelengths, which are critical for applications in bioimaging, organic light-emitting diodes (OLEDs), and chemical sensors. mdpi.com

This compound serves as a valuable starting material for creating these advanced, fluorinated dyes. researchgate.net The nitro group can be readily converted to an amino group, providing a reactive handle for further chemical modifications to build larger, conjugated dye systems. For example, fluorinated phthalocyanine (B1677752) dyes, which can be synthesized from fluorinated precursors, have shown significant promise as chemical sensors for detecting gases like ammonia (B1221849) and nitrogen dioxide. mdpi.com This demonstrates a clear pathway from a basic chemical intermediate, through academic research on fluorophore properties, to a tangible industrial application in sensor technology.

Application Area Role of this compound Resulting Technology/Product Key Benefit from Fluorine/Nitro Groups
Material Science Precursor to functionalized monomers/additivesConductive polymers for flexible sensorsModifies electronic properties and reactivity of the pyridine ring.
Catalysis Precursor to specialized ligandsHighly selective and active metal catalystsElectron-withdrawing nature tunes the ligand's electronic character.
Dye Chemistry Building block for fluorinated dyesAdvanced fluorophores for sensors and OLEDsEnhances photostability and quantum yield of the final dye molecule. mdpi.comresearchgate.net

Academic Research Driving Market Trends in Specialty Chemicals

The market for specialty chemicals is increasingly driven by demand for high-performance materials in sectors like electronics, healthcare, and sustainable technologies. elsevier.com Academic research is the primary engine of innovation in this space, identifying novel molecular structures and functionalities that can meet these advanced requirements.

This compound exemplifies how a relatively simple intermediate becomes a high-value specialty chemical due to its potential unlocked by academic research. The discovery of its utility in creating materials for sensors, specialized dyes, and potentially new pharmaceuticals elevates its demand. This demand, in turn, creates a market pull for the development of more efficient and scalable industrial synthesis routes, as reflected in the patent landscape. google.com

The trend is circular:

Academic Discovery: Researchers investigate the properties of fluorinated heterocycles and demonstrate their potential in applications like sensing or as improved fluorophores. mdpi.com

Increased Demand: Industry takes note of these new potential applications, leading to a rising demand for key intermediates like this compound.

Process Innovation: Chemical manufacturers and academic process chemists respond by investing in research and patenting new, more efficient synthesis methods to meet the growing demand and reduce costs. google.comjustia.com

Market Growth: The availability of the specialty intermediate at a larger scale and lower cost enables the commercialization of the new technologies (e.g., better sensors, more efficient OLEDs), further driving the market.

This dynamic illustrates how fundamental academic research into the synthesis and application of molecules like this compound directly fuels market trends and fosters growth in the specialty chemicals sector. elsevier.com

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing 5-Fluoro-2-nitropyridine, and what safety precautions must be observed during synthesis?

  • Methodology : The synthesis of halogenated nitropyridines typically involves nitration followed by halogenation. For example, 2-Chloro-5-nitropyridine is synthesized via nitration of 2-aminopyridine using fuming nitric acid in concentrated sulfuric acid, followed by hydrolysis and chlorination steps . For this compound, a similar nitration approach may be employed, with fluorination introduced via electrophilic substitution or halogen exchange.
  • Safety Precautions : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Ensure proper ventilation to avoid inhalation of toxic fumes or dust. Handle nitrating agents (e.g., fuming nitric acid) with extreme care due to their corrosive and oxidizing nature .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances (e.g., strong bases or reducing agents). Monitor for moisture ingress, as hydrolysis of the nitro group could compromise purity. Stability studies should be conducted under varying conditions (e.g., temperature, humidity) to establish shelf-life parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution, while 1H^{1}\text{H} NMR identifies proton environments in the pyridine ring.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects nitro (NO2_2) and C-F stretches (~1250 cm1^{-1}).
  • X-ray Crystallography : Resolves crystal structure and confirms regiochemistry (refer to similar nitropyridine analyses in ).

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) enhance the understanding of this compound’s reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) can model electron density distribution, predicting sites of electrophilic/nucleophilic attack. Hirshfeld surface analysis (used for 2-Amino-5-nitropyridine in ) identifies intermolecular interactions influencing reactivity. Computational studies should be validated with experimental kinetic data (e.g., rate constants under varying conditions).

Q. What strategies are recommended for resolving contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

  • Systematic Replication : Repeat experiments using identical conditions (solvent, temperature, catalyst) to verify reproducibility.
  • Meta-Analysis : Compare data across studies to identify outliers or methodological discrepancies (e.g., purity of starting materials).
  • Advanced Characterization : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities that may skew results .

Q. How can this compound be utilized in the design of pharmaceutical prodrugs, and what are the key challenges in optimizing bioavailability?

  • Prodrug Design : The nitro group can be reduced to an amine for conjugation with bioactive molecules (e.g., 5-Fluorouracil derivatives in ). Fluorine enhances metabolic stability and membrane permeability.
  • Challenges : Address poor aqueous solubility via salt formation or nanoformulation. Evaluate toxicity profiles using in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo pharmacokinetic studies .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.